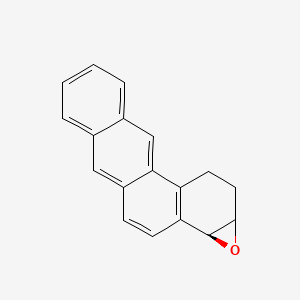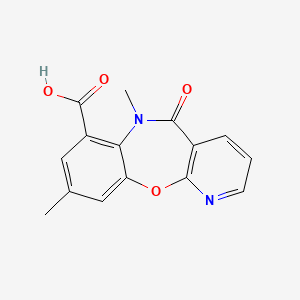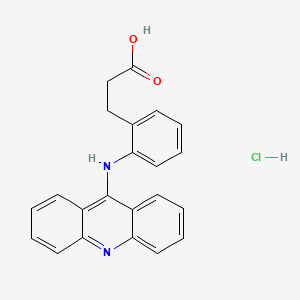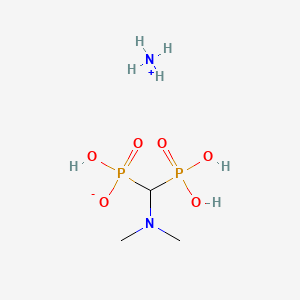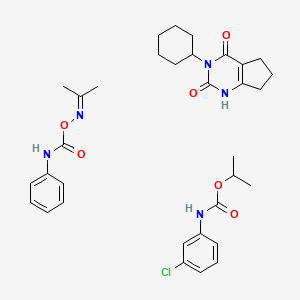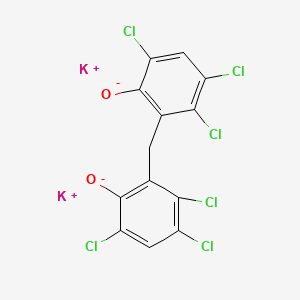
2,2'-Methylenebis(3,4,6-trichlorophenol) dipotassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound is characterized by the presence of multiple chlorine atoms and a methylene bridge, which contribute to its distinct chemical behavior .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] typically involves the reaction of 3,4,6-trichlorophenol with formaldehyde in the presence of a base such as potassium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous reactors and advanced purification techniques to obtain the compound in large quantities .
化学反应分析
Types of Reactions
Dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common due to the stability of the chlorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically require controlled temperatures and pH levels to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce a variety of functionalized phenol derivatives .
科学研究应用
Dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用机制
The mechanism of action of dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and methylene bridge play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of reactive intermediates that exert various effects, depending on the context of its use .
相似化合物的比较
Similar Compounds
Some compounds similar to dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] include:
- Dipotassium 2,2’-methylenebis[3,4,5-trichlorophenolate]
- Dipotassium 2,2’-methylenebis[3,4,6-trifluorophenolate]
- Dipotassium 2,2’-methylenebis[3,4,6-tribromophenolate]
Uniqueness
What sets dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] apart from these similar compounds is its specific arrangement of chlorine atoms and the methylene bridge, which confer unique chemical properties and reactivity. This makes it particularly valuable in certain applications where these properties are advantageous .
属性
CAS 编号 |
67923-62-0 |
|---|---|
分子式 |
C13H4Cl6K2O2 |
分子量 |
483.1 g/mol |
IUPAC 名称 |
dipotassium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate |
InChI |
InChI=1S/C13H6Cl6O2.2K/c14-6-2-8(16)12(20)4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)21;;/h2-3,20-21H,1H2;;/q;2*+1/p-2 |
InChI 键 |
BIRRARIYKDWFJX-UHFFFAOYSA-L |
规范 SMILES |
C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)[O-])[O-])Cl.[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


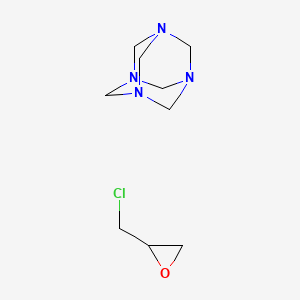

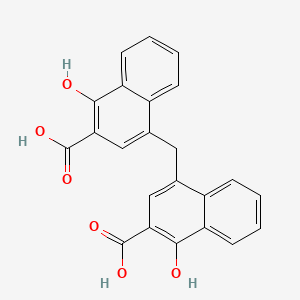
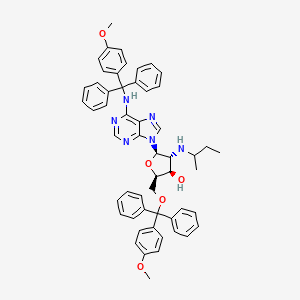
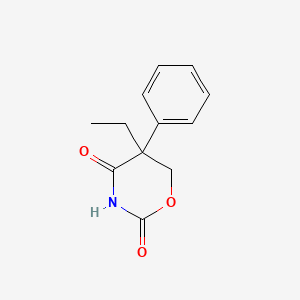


methanone](/img/structure/B12791111.png)
